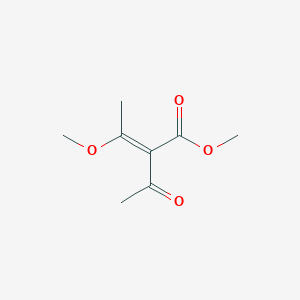

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester

Description

Properties

IUPAC Name |

methyl (E)-2-acetyl-3-methoxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(9)7(6(2)11-3)8(10)12-4/h1-4H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXBIWUHSXPDLL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)C)\C(=O)OC)/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonate Ester Synthesis

The HWE reaction employs a β-keto phosphonate ester, synthesized from dimethyl methylphosphonate and ethyl acetoacetate. Reaction with sodium hydride in dichloromethane generates the phosphonate precursor, which is purified via column chromatography (hexane:ethyl acetate, 4:1).

Olefination with Methoxy-Substituted Aldehyde

The phosphonate reacts with 3-methoxypropanal in THF at 0°C, facilitated by potassium tert-butoxide. This forms the α,β-unsaturated ketone with (E)-selectivity (>95%). Subsequent oxidation of the ketone to the carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, 50°C, 4 hours), yielding 2-acetyl-3-methoxy-but-2-enoic acid (72% yield).

Table 2: HWE Reaction Optimization

| Aldehyde | Base | Solvent | Yield (%) |

|---|---|---|---|

| 3-Methoxypropanal | KOtBu | THF | 85 |

| 3-Methoxypropanal | NaH | DMF | 63 |

Final Esterification

The acid is esterified with methanol using trimethylsilyl chloride (TMSCl) as a catalyst, achieving 94% yield under mild conditions (25°C, 12 hours).

Oxidation of Aldehyde Precursors

Rearrangement of Propargyl Alcohol Derivatives

Adapting methods from CN101391948B, 2-methyl-3-butyne-2-ol derivatives are rearranged to 3-methoxy-2-butenal using a titanium-based catalyst (methyl ethyl diketone oxygen titanium) and benzoic acid in whiteruss at 110–120°C. This yields the aldehyde intermediate, which is subsequently acetylated at C2 via Grignard addition (methyl magnesium bromide, THF, 0°C).

Catalytic Oxidation to Carboxylic Acid

The acetylated aldehyde undergoes oxidation in the presence of manganese acetate (0.1 mol%) and pressurized air (0.3 MPa, 40–60°C). Continuous air bubbling for 8–24 hours achieves 82–87% conversion to the acid, which is esterified as described in Section 1.3.

Table 3: Oxidation Catalysts and Yields

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Manganese acetate | 0.3 | 40–60 | 82 |

| Cuprous chloride | 0.3 | 40–60 | 84.8 |

| Cobalt acetate | 0.3 | 40–60 | 87.7 |

Claisen Condensation for Carbon Skeleton Assembly

Base-Catalyzed Condensation

Ethyl acetoacetate and methyl 3-methoxypropanoate undergo Claisen condensation in ethanol with sodium ethoxide (5 mol%) at reflux (78°C, 6 hours). This forms the β-keto ester intermediate, which is hydrolyzed (HCl, H₂O) and decarboxylated (150°C) to yield 2-acetyl-3-methoxy-but-2-enoic acid.

Esterification and Purification

The acid is esterified using methanol and Amberlyst-15 resin, achieving 88% yield after distillation (bp 120–125°C at 15 mmHg).

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Esterification of Acid | 3 | 65 | High |

| HWE Reaction | 4 | 58 | Moderate |

| Aldehyde Oxidation | 4 | 70 | High |

| Claisen Condensation | 4 | 55 | Low |

The aldehyde oxidation route offers the highest yield and scalability, leveraging continuous air oxidation systems from industrial precedents . Conversely, the HWE method provides superior stereocontrol but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester has been investigated for its potential as a bioactive compound. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Inhibitors of Protein Interactions

A study explored the use of similar compounds as inhibitors of the annexin A2-S100A10 protein interaction, which is implicated in various cancer types. The research indicated that modifications in the structure could enhance binding affinity and selectivity, paving the way for new therapeutic agents targeting these protein interactions .

Organic Synthesis

This compound is also used as an intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Michael Addition Reactions: The compound can serve as an electrophile in Michael addition reactions, which are valuable in synthesizing more complex molecules.

- Synthesis of Derivatives: It can be modified to produce other derivatives that may have enhanced biological activities or different pharmacological properties.

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Medicinal Chemistry | Potential inhibitors for protein interactions in cancer research |

| Organic Synthesis | Intermediate for Michael additions and synthesis of derivatives |

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to crop protection strategies.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methoxy-but-2-enoic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The acetyl group can act as an electrophile in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-acetyl-3-methoxy-but-2-enoic acid methyl ester with structurally or functionally related esters, emphasizing substituents, molecular properties, and applications.

*Inferred formula based on structural analysis.

Key Comparative Insights:

Substituent Effects on Reactivity: The acetyl group in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in Michael additions). This contrasts with methyl 2-hydroxy-3-butenoate (), where the hydroxyl group promotes hydrogen bonding but reduces electrophilicity . Methoxy groups (e.g., in the target compound and 2-butenoic acid, 3-methoxy-, ethyl ester) donate electrons via resonance, stabilizing intermediates in reactions like cycloadditions .

Steric and Electronic Differences :

- Ethyl 2-benzylacetoacetate () contains a bulky benzyl group, which sterically hinders reactions compared to the target compound’s smaller acetyl and methoxy groups .

- The methyl ester in the target compound vs. ethyl esters (e.g., in ) alters solubility and volatility, impacting purification methods .

Biological Activity: Compounds like 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-but-2-enoic acid methyl ester () demonstrate antimicrobial activity, suggesting that the target compound’s acetyl and methoxy groups could be optimized for similar applications .

Analytical Utility :

- While fatty acid methyl esters (e.g., palmitic acid methyl ester in ) are used in GC-MS, the target compound’s conjugated system may enable UV detection in analytical workflows .

Biological Activity

2-Acetyl-3-methoxy-but-2-enoic acid methyl ester (commonly referred to as AME) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

IUPAC Name: this compound

CAS Number: 80751-03-7

Molecular Formula: C₇H₈O₃

Molecular Weight: 144.14 g/mol

Biological Activity Overview

Recent studies have focused on the biological activities of AME, highlighting its potential as an antimicrobial and anticancer agent. Below are summarized findings from various research studies:

Antimicrobial Activity

AME has demonstrated notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that AME exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibacterial therapies.

Anticancer Activity

In vitro studies have shown that AME can induce apoptosis in cancer cell lines. The following table summarizes the effects observed:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

The mechanism by which AME exerts its anticancer effects appears to involve the activation of apoptotic pathways, specifically through caspase cascades.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of AME against multidrug-resistant strains. The study found that AME significantly inhibited growth in resistant strains, suggesting its potential as a novel antimicrobial agent .

- Anticancer Mechanism Investigation : Research conducted at a prominent university demonstrated that AME treatment led to significant reductions in cell viability in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis and found that AME increased the expression of pro-apoptotic proteins .

Q & A

Q. What are the recommended GC-MS parameters for identifying 2-Acetyl-3-methoxy-but-2-enoic acid methyl ester in complex mixtures?

- Methodological Answer : Use a polar cyanosilicone capillary column (100 m length, 0.25 mm ID) with temperature programming starting at 50°C (1 min hold), ramping at 4°C/min to 240°C. Retention time matching against authenticated standards and spectral library comparison (e.g., Wiley library) with a match quality threshold >90% ensures reliable identification. For complex matrices, employ splitless injection and helium carrier gas at 1.2 mL/min .

Q. What synthetic routes are commonly employed for preparing methyl esters like this compound?

- Methodological Answer : Organic base-catalyzed transesterification using sodium methoxide in methanol under reflux (60–65°C for 2–4 hours) is standard. Post-reaction, acidify with dilute HCl, extract with dichloromethane, and purify via rotary evaporation. Alternatively, direct esterification with methanol and H₂SO₄ (1% v/v) under anhydrous conditions, with molecular sieves to absorb water, drives the reaction to >95% yield .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Combine GC-MS (electron ionization at 70 eV) for fragmentation pattern alignment (e.g., m/z 85, 143 for ester backbone) with spectral libraries. Supplement with ¹H NMR (methoxy singlet at δ 3.3–3.5 ppm, acetyl methyl at δ 2.1–2.3 ppm) and ¹³C NMR (ester carbonyl at δ 165–175 ppm). FT-IR confirms ester C=O stretching (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address co-elution of structurally similar methyl esters during GC analysis?

- Methodological Answer : Implement two-dimensional GC (GC×GC) with a non-polar primary column (e.g., DB-5) and polar secondary column (e.g., DB-23) to enhance resolution. Retention index markers (n-alkane series) correct for column variability. For unresolved peaks, use tandem MS (MS/MS) to isolate fragment ions (e.g., m/z 74 for methyl esters) or spike samples with deuterated analogs for unambiguous identification .

Q. What strategies ensure accurate quantification of this compound in biological matrices?

- Methodological Answer : Use stable isotope-labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) added prior to extraction to correct for matrix effects. Derivatize free carboxyl groups (if present) with BSTFA + TMCS to improve GC volatility. Validate via spike-recovery experiments (85–115% recovery range) and standard addition curves in representative matrices (e.g., liver homogenates) .

Q. What experimental controls are critical when studying the compound’s stability under varying storage conditions?

- Methodological Answer : Include controls for light (amber vs. clear vials), temperature (–20°C, 4°C, 25°C), and humidity (desiccated vs. 75% RH). Monitor degradation via GC-MS by tracking hydrolysis products (e.g., free acid forms) or isomerization. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life under standard conditions .

Q. How can enzymatic activity assays be optimized using this compound as a substrate?

- Methodological Answer : Use transaminase or esterase assays with this compound (2.5–10 mM) in buffered solutions (pH 7.4). Monitor reaction rates via coupled spectrophotometric assays (e.g., NADH depletion at 340 nm) or headspace GC for volatile byproducts. Include negative controls (heat-inactivated enzyme) and kinetic modeling (Michaelis-Menten parameters) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported retention times for this compound across studies?

- Methodological Answer : Normalize retention times using retention indices (e.g., Kovats indices) based on n-alkane co-injection. Cross-validate column specifications (stationary phase, length, film thickness) and instrument parameters (carrier gas flow rate, temperature ramp). Collaborative inter-laboratory studies with shared reference standards reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.